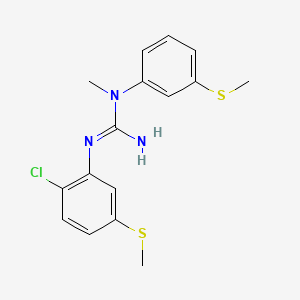

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine

概要

説明

CNS-5161は、選択的かつ高親和性のN-メチル-D-アスパラギン酸受容体拮抗薬です。 この化合物は、神経障害性疼痛、片頭痛、および群発頭痛の治療における潜在的な用途について調査されてきました 。 脳への浸透性が高く、生体内でN-メチル-D-アスパラギン酸受容体を選択的に標識することが知られています .

準備方法

CNS-5161の調製には、特定の化学的前駆体を制御された条件下で反応させる合成経路が含まれます。 正確な合成経路と工業的な製造方法は広く公表されていませんが、CNS-5161は、高純度と効力を保証する一連の化学反応によって合成されることが知られています .

化学反応の分析

CNS-5161は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、CNS-5161に酸素を付加するか、または水素を脱離させることにより、酸化生成物の形成につながります。

還元: この反応は、水素を付加するか、または酸素を脱離させることにより、CNS-5161の還元形につながります。

置換: この反応は、CNS-5161の官能基を別の官能基に置き換えることにより、置換生成物の形成につながります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究における用途

CNS-5161には、以下を含むいくつかの科学研究における用途があります。

化学: N-メチル-D-アスパラギン酸受容体の特性と挙動を研究するためのツールとして使用されます。

生物学: さまざまな生物学的プロセスにおけるN-メチル-D-アスパラギン酸受容体の役割を理解するための研究で使用されます。

科学的研究の応用

Structure

The compound features a guanidine core with two methylthio groups and a chloro substituent on the aromatic rings. Its structure is crucial for its interaction with biological targets, particularly the N-methyl-D-aspartate (NMDA) receptor.

Neurological Disorders

CNS 5161 has shown promise in preclinical studies for its ability to modulate synaptic transmission and provide neuroprotection. Research indicates that it may help alleviate symptoms associated with neurodegenerative diseases by reducing excitotoxic damage caused by excessive NMDA receptor activation.

Pain Management

The compound's antagonistic action on NMDA receptors suggests potential applications in pain management. Studies have indicated that CNS 5161 could offer relief for patients suffering from chronic pain conditions linked to nerve damage.

Study on Neuropathic Pain

A study involving patients with diabetic neuropathy demonstrated that CNS 5161 could significantly reduce pain levels compared to a placebo. The mechanism was attributed to its NMDA receptor antagonism, which decreased excitatory signaling in the nervous system.

Neuroprotection in Stroke Models

In animal models of stroke, CNS 5161 administration resulted in reduced neuronal death and improved functional outcomes. The neuroprotective effects were linked to its ability to inhibit excitotoxicity during ischemic episodes.

作用機序

CNS-5161は、N-メチル-D-アスパラギン酸受容体の活性化型に選択的に結合することで作用を発揮します。 この結合は受容体の活性を阻害し、グルタミン酸によって媒介される興奮性神経伝達の減少につながります 。 関与する分子標的には、シナプス可塑性と神経細胞間のコミュニケーションにおいて重要な役割を果たすN-メチル-D-アスパラギン酸受容体イオンチャネルが含まれます .

類似の化合物との比較

CNS-5161は、受容体の活性化型に対する高選択性と親和性により、他のN-メチル-D-アスパラギン酸受容体拮抗薬とは異なります。類似の化合物には以下が含まれます。

メマンチン: アルツハイマー病の治療に使用される別のN-メチル-D-アスパラギン酸受容体拮抗薬です。

ケタミン: 麻酔作用と鎮痛作用を持つ、よく知られたN-メチル-D-アスパラギン酸受容体拮抗薬です。

デキストロメトルファン: 市販の鎮咳薬で、N-メチル-D-アスパラギン酸受容体拮抗薬としても作用します.

CNS-5161は、脳に効果的に浸透し、生体内でN-メチル-D-アスパラギン酸受容体を選択的に標識できる点で際立っています .

類似化合物との比較

CNS-5161 is unique compared to other N-methyl-D-aspartate receptor antagonists due to its high selectivity and affinity for the activated form of the receptor. Similar compounds include:

Memantine: Another N-methyl-D-aspartate receptor antagonist used in the treatment of Alzheimer’s disease.

Ketamine: A well-known N-methyl-D-aspartate receptor antagonist with anesthetic and analgesic properties.

Dextromethorphan: An over-the-counter cough suppressant that also acts as an N-methyl-D-aspartate receptor antagonist.

CNS-5161 stands out due to its ability to penetrate the brain effectively and selectively label N-methyl-D-aspartate receptors in vivo .

生物活性

3-(2-Chloro-5-(methylthio)phenyl)-1-methyl-1-(3-(methylthio)phenyl)guanidine, commonly referred to as CNS 5161, is a synthetic compound with significant biological activity, particularly as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is critical for synaptic plasticity and memory function, making the compound a candidate for therapeutic applications in neurodegenerative diseases and conditions associated with excitotoxicity.

CNS 5161 interacts with the NMDA receptor through its guanidine moiety, effectively blocking ion flow through the NMDA channel. This antagonistic action can help mitigate the effects of excessive glutamate signaling, which is often implicated in neurodegenerative disorders such as Alzheimer's disease and stroke.

Pharmacological Applications

The primary pharmacological interest in CNS 5161 lies in its potential to treat various neurological disorders. Preclinical studies have demonstrated its ability to modulate synaptic transmission and provide neuroprotection. This positions it as a promising candidate for further research into therapies aimed at conditions like:

- Alzheimer's Disease

- Parkinson's Disease

- Stroke Recovery

- Traumatic Brain Injury

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| NMDA Receptor Antagonism | Significant inhibition of NMDA receptor activity, reducing excitotoxicity. | |

| Neuroprotective Effects | Potential to protect neurons from damage due to excitotoxicity. | |

| Modulation of Synaptic Transmission | Alters neurotransmitter release and synaptic plasticity. |

Case Studies and Research Findings

Several studies have explored the biological activity of CNS 5161:

- Neuroprotective Studies : In animal models, CNS 5161 has shown promise in reducing neuronal death following induced excitotoxicity, suggesting its potential utility in treating acute neurological injuries.

- Cognitive Function : Research indicates that CNS 5161 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic function and plasticity.

- Antioxidant Properties : Some studies suggest that CNS 5161 may exhibit antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

特性

IUPAC Name |

2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-(3-methylsulfanylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3S2/c1-20(11-5-4-6-12(9-11)21-2)16(18)19-15-10-13(22-3)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVHEDNLONERHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)SC)C(=NC2=C(C=CC(=C2)SC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166975 | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CNS 5161 is a selective and high affinity N-methyl-D-aspartate (NMDA) receptor antagonist with preferential binding to the activated form of the receptor. CNS 5161 also penetrates the brain well and can be used to label selectively brain NMDA receptors in vivo. A radioactive form of CNS 5161 may be used as an agent to monitor NMDA receptors in the human brain using Positron Emission Tomography ("PET") and "the significance of a selective, validated radiopharmaceutical agent suitable for detecting widespread as well as highly localized changes in the NMDA receptor in the living brain cannot be exaggerated". | |

| Record name | CNS-5161 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

160754-76-7 | |

| Record name | CNS 5161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160754767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNS 5161 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CNS-5161 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58S83M36V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。